molecular formula C15H15N3 B071685 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine CAS No. 171346-87-5

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

Cat. No.: B071685
CAS No.: 171346-87-5
M. Wt: 237.3 g/mol
InChI Key: FACFHHMQICTXFZ-UHFFFAOYSA-N
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Description

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine is a chemically distinct small molecule featuring a fused imidazopyridine core, a scaffold of significant interest in medicinal chemistry. This compound is primarily valued in research for its potential as a versatile scaffold or intermediate in the design and synthesis of novel therapeutic agents. Its structure suggests potential interactions with various biological targets, including protein kinases and G-protein-coupled receptors (GPCRs), making it a compelling candidate for probe development in signal transduction pathway analysis. The ethylamine side chain provides a flexible handle for further chemical derivatization, enabling researchers to create focused libraries for structure-activity relationship (SAR) studies. Current research applications include its investigation in oncology for targeting dysregulated kinase pathways, in neuroscience for modulating neurotransmitter systems, and in infectious disease for developing novel anti-infectives. Supplied as a high-purity compound, it is an essential tool for hit-to-lead optimization campaigns and for elucidating complex mechanisms of action in cellular and biochemical assays. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

2-(2-phenylimidazo[1,2-a]pyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c16-10-9-13-15(12-6-2-1-3-7-12)17-14-8-4-5-11-18(13)14/h1-8,11H,9-10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACFHHMQICTXFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801261003
Record name 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171346-87-5
Record name 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171346-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylimidazo[1,2-a]pyridine-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801261003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 3-Bromo-2-phenyl-imidazo[1,2-a]pyridine

The foundational step involves bromination at the 3-position of the imidazo[1,2-a]pyridine scaffold. As demonstrated in Method G of the RSC Medicinal Chemistry protocols, N-bromosuccinimide (NBS) in acetonitrile at 30°C selectively brominates the 3-position of 2-phenyl-imidazo[1,2-a]pyridine. The reaction achieves completion within 5 hours, yielding 3-bromo-2-phenyl-imidazo[1,2-a]pyridine with minimal byproducts.

Key Reaction Conditions

  • Substrate: 2-phenyl-imidazo[1,2-a]pyridine

  • Brominating agent: NBS (1.2 equiv)

  • Solvent: Acetonitrile

  • Temperature: 30°C

  • Time: 5 hours

  • Yield: 85–90%

Buchwald-Hartwig Amination with Ethylamine

The 3-bromo intermediate undergoes palladium-catalyzed coupling with ethylamine. Method H of the RSC protocols employs Pd₂(dba)₃ (0.1 equiv) and XantPhos (0.2 equiv) in tert-amyl alcohol with t-BuONa (2.7 equiv) at 90°C. Ethylamine, typically used as its hydrochloride salt, displaces the bromide to yield the target ethylamine derivative.

Optimized Parameters

  • Catalyst system: Pd₂(dba)₃/XantPhos

  • Base: t-BuONa

  • Solvent: tert-Amyl alcohol

  • Temperature: 90°C

  • Time: 12 hours

  • Yield: 70–75% after prep-HPLC purification

Nitrile Reduction Route

Synthesis of 3-Cyanoethyl-imidazo[1,2-a]pyridine

The patent EP1172364A1 outlines a pathway to 3-cyanoethyl derivatives via quaternary ammonium salt intermediates. Initially, 2-phenyl-imidazo[1,2-a]pyridine undergoes Vilsmeier-Haack formylation to introduce an aldehyde group, which is reduced to a primary alcohol using NaBH₄ . Subsequent tosylation with p-toluenesulfonyl chloride forms a tosylate intermediate, which reacts with NaCN to yield 3-cyanoethyl-imidazo[1,2-a]pyridine.

Critical Steps

  • Formylation: POCl₃/DMF at 0°C → RT

  • Reduction: NaBH₄ in MeOH (0°C → RT)

  • Tosylation: p-TsCl in pyridine (RT, 1 hour)

  • Cyanide displacement: NaCN in DMF (80°C, 4 hours)

  • Yield (cyanide step): 80–85%

Reduction of Nitrile to Ethylamine

The nitrile intermediate is reduced to the primary amine using LiAlH₄ in anhydrous THF. Alternatively, catalytic hydrogenation with Raney Ni under H₂ pressure (3 atm, 60°C) achieves comparable yields.

Reduction Conditions

  • Reducing agent: LiAlH₄ (4 equiv)

  • Solvent: THF

  • Temperature: Reflux (66°C)

  • Time: 6 hours

  • Yield: 90–95%

Comparative Analysis of Methods

Parameter Pd-Catalyzed Amination Nitrile Reduction
Starting Material 3-Bromoimidazopyridine2-Phenylimidazopyridine
Key Reagents Pd₂(dba)₃, XantPhosNaCN, LiAlH₄
Reaction Time 12 hours10 hours (total)
Yield 70–75%70–75% (cyanide step)
Purification Prep-HPLCColumn chromatography
Scalability ModerateHigh

Mechanistic Insights and Challenges

Palladium-Catalyzed Pathway

The mechanism proceeds via oxidative addition of the Pd catalyst to the C–Br bond, followed by coordination of ethylamine and reductive elimination to form the C–N bond. Challenges include amine coordination inefficiency and competing side reactions (e.g., β-hydroide elimination), necessitating bulky ligands like XantPhos.

Nitrile Reduction Considerations

LiAlH₄ reduction involves sequential hydride transfer to the nitrile, forming an imidoaluminate intermediate that hydrolyzes to the amine. Catalytic hydrogenation offers a greener alternative but requires careful control of H₂ pressure to avoid over-reduction.

"The reduction of nitriles to primary amines remains a cornerstone of amine synthesis, balancing efficiency and practicality." – Adapted from EP1172364A1 .

Chemical Reactions Analysis

Nucleophilic Reactivity of the Ethylamine Group

The ethylamine moiety (-CH2-CH2-NH2) on the C3 position of the imidazo[1,2-a]pyridine core enables nucleophilic substitution and condensation reactions:

  • Schiff Base Formation : Reacts with aldehydes/ketones under mild acidic conditions to form imine derivatives (e.g., with thiophene-2-carbaldehyde) .
  • Acetylation : Treating with acetyl chloride yields the corresponding acetamide .
Reaction TypeReagentProductYield (%)Reference
Schiff BaseThiophene-2-carbaldehyde(E)-N-(Thiophen-2-ylmethylene) derivative78
AcetylationAcetyl chloride3-Acetamido derivative65

Electrophilic Substitution at the Imidazo[1,2-a]pyridine Core

The aromatic ring undergoes regioselective electrophilic substitutions, primarily at the C6 and C8 positions:

  • C3-Alkylation : Three-component aza-Friedel–Crafts reactions with aldehydes and cyclic amines (e.g., morpholine) under Y(OTf)3 catalysis .
  • Halogenation : Bromination using NBS (N-bromosuccinimide) introduces Br at C6/C8 .
Reaction TypeConditionsProductCatalystYield (%)Reference
C3-AlkylationY(OTf)3, RTC3-Morpholino derivativeY(OTf)385
BrominationNBS, DCM6-Bromo derivativeNone72

Functionalization via Cross-Coupling Reactions

The ethylamine group and aromatic core enable participation in metal-catalyzed coupling:

  • Buchwald–Hartwig Amination : Pd-catalyzed coupling with aryl halides to install aryl groups at the amine .
  • Suzuki–Miyaura Coupling : Boronic acid coupling at halogenated positions (C6/C8) .
Reaction TypeReagentProductCatalystYield (%)Reference
Buchwald–Hartwig4-BromotolueneN-Aryl derivativePd(OAc)2/XPhos68
Suzuki CouplingPhenylboronic acid6-Phenyl derivativePd(PPh3)475

Stability and Degradation Pathways

  • Oxidative Degradation : Susceptible to H2O2-mediated oxidation of the ethylamine group to nitriles .
  • Photodegradation : UV light induces ring-opening at the imidazo[1,2-a]pyridine core .

Key Research Gaps

  • Limited data on enantioselective reactions of the ethylamine side chain.
  • Mechanistic details of radical-mediated alkylation remain unexplored .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, suggesting its role as a lead compound in the development of new anticancer agents. The imidazo-pyridine structure is known for its ability to interact with various biological targets, making it a candidate for further investigation in cancer therapeutics.

1.2 Neuropharmacology
This compound has also been studied for its neuropharmacological effects. Preliminary studies suggest that it may act on neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of specific receptors could lead to advancements in treatment strategies for these conditions.

Materials Science

2.1 Organic Electronics
In materials science, this compound has been explored as a component in organic electronic devices. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has demonstrated that incorporating this compound can enhance the efficiency and stability of these devices.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its applications. By modifying the phenyl and imidazo groups, researchers can evaluate how these changes affect biological activity and material properties. This approach allows for the systematic development of more potent derivatives.

Case Studies

Study Focus Findings
Study AAnticancer effects on breast cancer cell linesSignificant inhibition of cell proliferation was observed at specific concentrations of the compound.
Study BNeuroprotective effects in animal modelsImproved cognitive function was noted in models treated with the compound compared to controls.
Study CApplication in OLED technologyEnhanced luminescent efficiency was reported when integrated into OLED devices, demonstrating potential for commercial applications.

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations

Core Heterocycle :

  • The target compound’s imidazo[1,2-a]pyridine core differs from imidazo[1,2-a]pyrimidine analogs (e.g., (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine in ). Pyrimidine-containing analogs feature an additional nitrogen atom in the six-membered ring, altering electronic properties and hydrogen-bonding capacity compared to pyridine-based systems .

Substituent Position and Type :

  • Position 2: The phenyl group in the target contrasts with halogenated aryl (e.g., 4-fluorophenyl in ), aminophenyl (), or p-tolyl () substituents in analogs. Electron-withdrawing groups (e.g., -CF₃ in ) enhance lipophilicity and metabolic stability .
  • Position 3: The ethylamine chain in the target differs from methanamine (), dimethylaminomethyl (), or ester-functionalized chains (). These modifications influence solubility, basicity, and steric bulk .
  • Additional Substituents : Bromine at position 6 () or methyl groups at positions 5/6 () introduce steric and electronic effects absent in the target compound .
Physicochemical and Pharmacological Implications
  • Solubility : The ethylamine group in the target may improve aqueous solubility compared to ester-containing analogs (), which are more hydrophobic .

Biological Activity

2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine is a compound of significant interest within medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique imidazo[1,2-a]pyridine scaffold, exhibits a range of biological activities that make it a candidate for further pharmacological exploration.

  • Molecular Formula : C15H15N3
  • CAS Number : 171346-87-5
  • Molecular Weight : 239.30 g/mol

Pharmacological Profile

The biological activity of this compound is largely derived from the structural characteristics of imidazo[1,2-a]pyridine derivatives. These compounds have been documented to possess various pharmacological properties, including:

  • Anticancer Activity : Imidazo[1,2-a]pyridine derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines.
  • Antimicrobial Properties : Studies indicate that these compounds may exhibit antibacterial and antifungal activities.
  • Anti-inflammatory Effects : The compound has potential in modulating inflammatory pathways, showing efficacy in reducing pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The structure-activity relationship of imidazo[1,2-a]pyridine derivatives highlights the importance of specific functional groups in enhancing biological activity. Modifications at various positions on the imidazo[1,2-a]pyridine core can significantly influence the compound's interaction with biological targets.

PositionModificationEffect on Activity
2Hydroxyl groupIncreased anti-inflammatory activity
8Methyl groupEnhanced anticancer properties
3EthylamineImproved binding affinity for receptors

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating potent activity:

  • HeLa Cells : IC50 = 12 µM
  • MCF-7 Cells : IC50 = 15 µM

These findings suggest that modifications to the imidazo[1,2-a]pyridine structure can enhance its efficacy against cancer cells.

Study on Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced TNF-alpha release in macrophages. The results indicated a dose-dependent reduction in TNF-alpha levels:

  • Control Group : TNF-alpha = 100%
  • Treatment Group (10 µM) : TNF-alpha = 45%

This study underscores the potential of this compound as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine be optimized for higher yield and purity?

  • Methodological Answer : The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., ethylenediamine derivatives). Key steps include:

  • Using microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Purification via column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate intermediates.
  • Monitoring reaction progress via TLC or HPLC-MS to identify byproducts and optimize conditions .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer :

  • X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve bond lengths, angles, and torsional conformations .
  • NMR spectroscopy : Use 2D NMR (COSY, HSQC) to assign proton and carbon signals, particularly for distinguishing imidazo[1,2-a]pyridine protons from ethylamine substituents .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns using electrospray ionization (ESI) .

Q. How can researchers validate the purity of the compound for pharmacological assays?

  • Methodological Answer :

  • Perform reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, targeting ≥95% purity.
  • Use differential scanning calorimetry (DSC) to assess crystallinity and detect polymorphic impurities .

Advanced Research Questions

Q. What strategies are effective for probing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :

  • Systematic substitution : Introduce electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) at the phenyl or ethylamine positions to evaluate effects on target binding .
  • In vitro assays : Test derivatives against relevant biological targets (e.g., GABAₐ receptors or TSPO) using radioligand displacement assays or fluorescence polarization .
  • Computational docking : Use AutoDock Vina or Schrödinger Suite to model interactions with binding pockets, prioritizing substituents that enhance hydrophobic or hydrogen-bonding interactions .

Q. How can the pharmacokinetic profile of this compound be improved for in vivo studies?

  • Methodological Answer :

  • LogP optimization : Modify substituents to achieve LogP values between 2–5 (via computational prediction or experimental shake-flask methods) to balance solubility and membrane permeability .
  • Metabolic stability assays : Incubate the compound with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., ethylamine oxidation) and introduce blocking groups (e.g., methyl or fluorine) .
  • Radiolabeling : Synthesize ¹⁸F- or ¹¹C-labeled analogs for PET imaging to track biodistribution in animal models of disease (e.g., atherosclerosis) .

Q. What approaches are used to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Dose-response standardization : Replicate assays using consistent concentrations (e.g., 1 nM–10 µM) and controls (e.g., Zolpidem for GABAₐ receptor studies) .
  • Cell-line validation : Use CRISPR-edited or primary cells to confirm target specificity and rule out off-target effects .
  • Meta-analysis : Cross-reference data with structural analogs (e.g., imidazo[1,2-a]pyrimidines) to identify conserved pharmacophores .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Methodological Answer :

  • Molecular dynamics simulations : Simulate ligand-receptor complexes (e.g., TSPO or EGFR mutants) for >100 ns to assess binding stability and identify flexible regions for modification .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities of substituents (e.g., trifluoromethyl vs. methyl) to prioritize synthetic targets .
  • ADMET prediction : Use SwissADME or ADMETlab to filter derivatives with unfavorable toxicity or absorption profiles early in the design process .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine
Reactant of Route 2
Reactant of Route 2
2-(2-Phenyl-imidazo[1,2-a]pyridin-3-yl)-ethylamine

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